3-Chloro-5,8-dimethylquinolin-4-amine
Description
3-Chloro-5,8-dimethylquinolin-4-amine is a quinoline derivative featuring a chloro substituent at position 3, methyl groups at positions 5 and 8, and an amine group at position 3. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The strategic placement of substituents on the quinoline core significantly influences electronic, steric, and solubility properties, which in turn modulate pharmacological efficacy.
Properties
CAS No. |
1209679-92-4 |
|---|---|
Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.673 |
IUPAC Name |
3-chloro-5,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-4-7(2)11-9(6)10(13)8(12)5-14-11/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
LNJNTDJBIVYWLD-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=NC2=C(C=C1)C)Cl)N |
Synonyms |
4-Amino-3-chloro-5,8-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-Chloro-5,8-dimethylquinolin-4-amine with structurally related quinolin-4-amine derivatives, focusing on substituent effects, synthesis methodologies, and inferred properties.
Structural and Substituent Analysis
Table 1: Substituent Comparison of Key Quinolin-4-amine Derivatives
Key Observations:
- In contrast, compound 5c features a chloro group at position 8, which may exert different electronic influences on the aromatic system.
- Steric Effects: The methyl groups at positions 5 and 8 in the target compound contribute to moderate steric hindrance, whereas 5c incorporates a bulky adamantyl group, significantly increasing steric bulk. This could impact binding to biological targets or solubility .
- The adamantyl group in 5c may further increase lipophilicity but could also reduce aqueous solubility .
Table 3: Inferred Properties Based on Structural Analogues
Key Observations:
- Antimicrobial Activity: Quinoline derivatives are known for antimicrobial effects (e.g., furanone F105 in ). The target compound’s chloro and methyl groups may disrupt microbial membranes or enzymes, while 5c’s adamantyl group could enhance affinity for hydrophobic enzyme pockets .
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